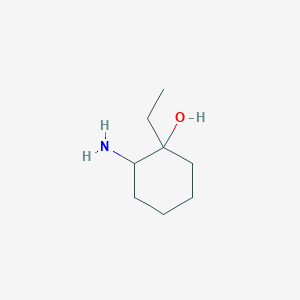

2-Amino-1-ethylcyclohexan-1-OL

Description

Significance of β-Amino Alcohol Motifs in Organic Synthesis and Molecular Design

The β-amino alcohol motif, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is a privileged structural unit in organic chemistry. This arrangement is found in numerous natural products, pharmaceuticals, and chiral catalysts. The ability of both the amino and hydroxyl groups to participate in hydrogen bonding and coordinate to metal centers makes β-amino alcohols valuable as chiral ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. prepchem.comgoogle.com Their structural rigidity and stereochemical complexity also make them key components in the design of molecules with specific biological activities.

Overview of Cyclohexanol Derivatives in Contemporary Chemical Literature

Cyclohexanol derivatives are a class of alicyclic compounds that serve as important building blocks and intermediates in the synthesis of a wide range of chemical products. chemicalbook.com Their applications span from the production of polymers and plasticizers to the synthesis of fine chemicals and active pharmaceutical ingredients. The cyclohexane (B81311) ring provides a three-dimensional scaffold that can be functionalized with various substituents, leading to a diverse array of stereoisomers with distinct chemical and physical properties. Research in this area often focuses on the stereoselective synthesis of substituted cyclohexanols and their subsequent transformations into more complex molecular structures. smolecule.com The conformational flexibility of the cyclohexane ring, existing primarily in a chair conformation, plays a crucial role in determining the reactivity and stereochemical outcome of reactions involving these derivatives. semanticscholar.orgresearchgate.net

Structural Context of 2-Amino-1-ethylcyclohexan-1-OL within the Aminocyclohexanol Class

This compound belongs to the class of 1,2-aminocyclohexanols, which are vicinal amino alcohols incorporated into a cyclohexane framework. Specifically, it is a tertiary alcohol with an ethyl group and an adjacent amino-substituted carbon atom. The presence of the ethyl group at the C1 position, which also bears the hydroxyl group, distinguishes it from the parent 2-aminocyclohexan-1-ol. This substitution is expected to influence the compound's steric and electronic properties, as well as its conformational preferences and reactivity, compared to its unsubstituted counterpart.

Table 1: Structural Comparison of Selected Aminocyclohexanol Derivatives

| Compound Name | Molecular Formula | Key Structural Features |

| 2-Aminocyclohexan-1-ol | C₆H₁₃NO | Primary amino group, secondary alcohol. nih.gov |

| 2-Amino-1-methylcyclohexan-1-ol | C₇H₁₅NO | Primary amino group, tertiary alcohol with a methyl group. nih.gov |

| This compound | C₈H₁₇NO | Primary amino group, tertiary alcohol with an ethyl group. |

| 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol | C₁₅H₂₃NO₂ | Tertiary alcohol, with a substituted ethylamino group at C1. |

The following sections will delve into the known and inferred chemical properties, synthesis, and reactivity of this compound, drawing upon the established chemistry of related aminocyclohexanol derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-amino-1-ethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)6-4-3-5-7(8)9/h7,10H,2-6,9H2,1H3 |

InChI Key |

CPTUCFHPVKUOGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 1 Ethylcyclohexan 1 Ol and Its Analogs

Stereoselective Synthesis of 2-Amino-1-ethylcyclohexan-1-OL

Achieving stereocontrol in the synthesis of this compound requires methodologies that can selectively form one of the four possible stereoisomers. Key strategies involve the diastereoselective and enantioselective functionalization of prochiral precursors, such as 2-ethylcyclohexanone (B1346015) or related intermediates. These methods can be broadly categorized into asymmetric catalysis using metal complexes, organocatalysis, and biocatalysis.

Enantioselective synthesis is crucial for producing single-enantiomer pharmaceutical compounds and chiral ligands. For scaffolds like this compound, approaches often begin with a prochiral ketone and introduce the amino and hydroxyl groups in a controlled manner. This can be achieved through various means, including catalytic asymmetric addition reactions or the resolution of racemic intermediates. nih.gov

Asymmetric catalysis using chiral metal complexes is a powerful tool for constructing stereogenic centers. In the context of synthesizing this compound, this could involve the asymmetric addition of an ethyl group to a 2-aminocyclohexanone (B1594113) precursor or, more commonly, the enantioselective amination or hydroxylation of a 2-ethylcyclohexanone derivative. The success of these reactions hinges on the design of the chiral ligand that coordinates to the metal center, creating a chiral environment to induce stereoselectivity.

The rational design and optimization of chiral ligands are central to the advancement of asymmetric catalysis. researchgate.net For the synthesis of chiral 1,2-amino alcohols, ligands must effectively control the facial selectivity of nucleophilic or electrophilic attack on the substrate. A variety of ligand scaffolds have been developed, many of which are based on privileged chiral backbones like 1,2-diamines or 1,2-diols.

Key principles in chiral ligand design include:

Symmetry: C₂-symmetric ligands have historically been dominant, as they reduce the number of possible diastereomeric transition states, simplifying analysis and often leading to high enantioselectivity. researchgate.net

Bite Angle and Flexibility: The geometry of the ligand-metal complex, particularly the P-M-P or N-M-N bite angle in bidentate ligands, is critical for catalytic activity and selectivity.

Hemilability: Ligands with one strong and one weak coordinating group can be advantageous, as the weak bond can dissociate to open a coordination site for the substrate. mdpi.com

Modularity: Ligands that are synthesized in a modular fashion allow for the systematic variation of steric and electronic properties, facilitating rapid screening and optimization for a specific reaction. researchgate.net

Ligands based on trans-1,2-diaminocyclohexane are particularly relevant as they provide a rigid and well-defined chiral environment. mdpi.com These have been successfully used in a variety of metal-catalyzed reactions, including conjugate additions and hydrogenations. For instance, bis(NHC) ligands derived from trans-1,2-diaminocyclohexane have been effective in copper-catalyzed asymmetric conjugate additions of diethylzinc (B1219324) to cyclohexenone, a reaction that establishes a chiral center on a six-membered ring. mdpi.com

| Ligand Type | Metal | Reaction Type | Representative Result (ee %) | Reference |

|---|---|---|---|---|

| trans-1,2-Cyclohexanediamine-Based Bis(NHC) | Cu | Conjugate addition of Et₂Zn to cyclohexenone | 97% | mdpi.com |

| Chiral Schiff Base | Zn | Addition of 1-ethynylcyclohexene (B1205888) to ketones | up to 83% | nih.gov |

| Phosphinooxazoline (PHOX) | Pd | Allylic substitution | 90-94% | researchgate.net |

| Chiral N,N'-Dioxide (Feng's Ligand) | Sc | Reductive cross-coupling of nitrones and aldehydes | up to 99% | d-nb.info |

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. rsc.org For the synthesis of 1,2-amino alcohol scaffolds, key organocatalytic transformations include the Mannich and aldol (B89426) reactions. acs.orgthieme-connect.com These strategies often rely on the formation of transient enamine or iminium ion intermediates from the substrate and the catalyst, which then react with an electrophile or nucleophile under stereocontrol.

Proline and its derivatives are among the most successful organocatalysts. thieme-connect.com In the context of synthesizing a precursor for this compound, one could envision an asymmetric α-amination of 2-ethylcyclohexanone. Research has shown that proline derivatives can catalyze the direct α-amination of cyclic ketones with azodicarboxylates as the nitrogen source. While the reaction with unsubstituted cyclohexanone (B45756) often gives modest results with proline itself, modified catalysts such as 4-silyloxyproline have demonstrated significantly higher yields and enantioselectivities (up to 96% ee). mdpi.com

Another potent strategy is the asymmetric Mannich reaction. A direct, three-component Mannich reaction using hydroxyacetone (B41140) as a ketone source, an aldehyde, and an amine, catalyzed by proline, can produce β-amino ketones with excellent diastereo- and enantioselectivity. thieme-connect.com These products are versatile precursors to 1,2-amino alcohols.

| Reaction Type | Substrates | Catalyst | Key Result | Reference |

|---|---|---|---|---|

| α-Amination | Cyclohexanone derivatives + DEAD | 4-Silyloxyproline | up to 96% ee | mdpi.com |

| anti-Mannich Reaction | α-Hydroxyketones + N-PMP-protected imine | Primary amino acids | anti-1,2-amino alcohols, >99% ee | acs.org |

| Three-component Mannich | Hydroxyacetone + Aldehyde + p-Anisidine | L-Proline | up to >99% ee, >95:5 dr | thieme-connect.com |

| Conjugate Amination | β-Nitrostyrene + Carbamate | Chiral Phase-Transfer Catalyst | up to 95% ee | beilstein-journals.org |

Biocatalysis offers an environmentally benign and highly selective approach to chiral molecules. nih.gov Enzymes operate under mild conditions and can exhibit exquisite control over chemo-, regio-, and stereoselectivity. For the synthesis of complex molecules like this compound, multi-enzyme cascades can mimic natural metabolic pathways to build stereochemical complexity efficiently, often in a single pot. chemrxiv.org Such a cascade could hypothetically start from a simple precursor and use a sequence of enzymes, such as an epoxide hydrolase, an alcohol dehydrogenase (ADH), and an amine dehydrogenase (AmDH), to install the required functional groups with precise stereocontrol. researchgate.net

A particularly direct and powerful biocatalytic method for synthesizing chiral amines is the reductive amination of a ketone. rsc.org This reaction can be catalyzed by enzymes such as amine dehydrogenases (AmDHs) or reductive aminases (RedAms). researchgate.netacs.org To synthesize this compound, the ideal substrate for this transformation would be 2-ethyl-2-hydroxycyclohexan-1-one.

Amine dehydrogenases, often paired with a cofactor recycling system like formate (B1220265) dehydrogenase (FDH), can convert a wide range of ketones into chiral amines with high conversion and excellent enantioselectivity. rsc.org Studies on various aliphatic ketones have shown that AmDHs can produce (R)-configured amines with over 99% enantiomeric excess. rsc.org

Imine reductases (IREDs), which can function as reductive aminases, have also been extensively studied and engineered. A panel of IREDs screened against 2-methylcyclohexanone (B44802) with ammonia (B1221849) showed that several wild-type enzymes could achieve high conversion to the corresponding aminocyclohexanol diastereomers. researchgate.net Furthermore, protein engineering and directed evolution can be used to enhance the activity and selectivity of these enzymes for non-natural substrates or to invert the stereochemical outcome, providing access to different product isomers. acs.org

| Enzyme Type | Substrate | Amine Source | Key Result | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Various aliphatic/aromatic ketones | Ammonium (B1175870) formate | Up to quantitative conversion, >99% ee (R) | rsc.org |

| Native Amine Dehydrogenase (nat-AmDH) | Cyclohexanone | Ammonia | Activity up to 614.5 mU/mg | researchgate.net |

| Imine Reductase (IRED) Panel | 2-Methylcyclohexanone | Ammonium chloride | Up to 98% combined conversion to diastereomers | researchgate.net |

| Engineered Reductive Aminase (RedAm) | Racemic ketone with 3 stereocenters | Allylamine | 91% conversion, 95% ee for desired (S,S,S)-isomer | acs.org |

Enantioselective Approaches to this compound Scaffolds

Biocatalytic Transformations for Stereoselective Amination and Hydroxylation

Chemoenzymatic Pathways to this compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering an efficient route to chiral molecules like this compound. uni-duesseldorf.dechemrxiv.org Enzyme cascades, in particular, have demonstrated significant potential for synthesizing chiral primary vicinal amino alcohols from inexpensive, achiral starting materials. uni-duesseldorf.de

A prominent chemoenzymatic strategy involves a two-step cascade. The first step utilizes a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme for the carboligation of an aldehyde and an α-keto acid, forming an α-hydroxy ketone intermediate. This is followed by a reductive amination of the intermediate, catalyzed by an ω-transaminase, to yield the desired amino alcohol. uni-duesseldorf.de This method has proven effective for producing various amino alcohols with high optical purity. uni-duesseldorf.de For instance, the synthesis of (1R,2S)-norephedrine using this cascade achieved a 78% conversion with excellent enantiomeric (ee >99%) and diastereomeric excess (de >98%). uni-duesseldorf.de

The efficiency of these cascades can be further enhanced through strategies like co-product removal or recycling, which improves atom economy. uni-duesseldorf.de Amine transaminases (ATAs) are particularly valuable in these pathways for the stereoselective conversion of ketones to amines. researchgate.net To overcome solubility issues with hydrophobic substrates like substituted cyclohexanones, these biocatalytic reactions can be performed in non-conventional disperse systems. researchgate.net

Table 1: Key Enzymes in Chemoenzymatic Synthesis of Vicinal Amino Alcohols

| Enzyme Class | Role in Synthesis | Example |

| ThDP-dependent enzymes | Carbon-carbon bond formation (Carboligation) | Acetohydroxyacid synthase (AHAS) |

| ω-Transaminases (ω-TAs) | Reductive amination of ketone intermediates | ATA from Aspergillus terreus |

| Alcohol Dehydrogenases (ADHs) | Stereospecific reduction of ketones | Enantiodivergent ADHs |

| Ene-reductases | Reduction of C=C double bonds in enones | OYE2-3, NemA |

Diastereoselective Synthesis of this compound Isomers

The synthesis of specific diastereomers of this compound requires precise control over the relative stereochemistry of the amino and hydroxyl groups.

Control of Relative Stereochemistry via Cyclohexane (B81311) Ring Conformations

The stereochemical outcome of reactions involving cyclohexane rings is heavily influenced by the ring's conformational preferences. researchgate.net The cyclohexane ring typically adopts a chair conformation to minimize steric strain. Substituents can occupy either axial or equatorial positions, and the equilibrium between different chair conformations can be manipulated to favor the formation of a desired diastereomer. researchgate.netmasterorganicchemistry.com

For E2 elimination reactions in cyclohexane rings, a crucial requirement is that the leaving group and the β-hydrogen must be in an anti-periplanar arrangement, which necessitates that both groups are in axial positions. masterorganicchemistry.com The rate of elimination is therefore dependent on the concentration of the conformer with the axial leaving group. masterorganicchemistry.com

In the context of synthesizing this compound, the introduction of the amino and hydroxyl groups can be controlled by directing incoming reagents to either the axial or equatorial position, based on the steric and electronic properties of the existing substituents and the reaction conditions. For example, the reduction of a β-enaminoketone precursor can lead to different diastereomers depending on the approach of the reducing agent. mdpi.com The stereochemistry of the resulting amino alcohol can be determined using techniques like NOESY NMR to establish the relative orientation of the substituents. mdpi.com

Multicomponent Reaction Strategies for Diastereoselective Access

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules in a single step from three or more reactants, often with high atom economy and diastereoselectivity. nih.govrug.nlmdpi.comresearchgate.net These one-pot reactions can be powerful tools for accessing specific isomers of this compound and its analogs. nih.govehu.es

For example, a three-component reaction involving an aldehyde, an amine, and a nucleophile can be designed to favor the formation of a particular diastereomer. The use of catalysts, such as rare-earth metal salts like scandium triflate, can significantly influence the diastereoselectivity of MCRs, leading to the formation of a single major diastereoisomer. ehu.es The diastereoselectivity in such reactions is often governed by the coordination of the metal catalyst to the reactants, which directs the stereochemical outcome. ehu.es

MCRs have been successfully employed in the diastereoselective synthesis of various heterocyclic and acyclic compounds, including those with vicinal amino alcohol motifs. mdpi.comresearchgate.net The ability to construct multiple bonds and stereocenters in a single operation makes MCRs an attractive strategy for the efficient and stereocontrolled synthesis of this compound derivatives.

Retrosynthetic Analysis of this compound Derivatives

Retrosynthetic analysis is a logical approach to designing an organic synthesis by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.invaia.comslideshare.netscripps.edu

Key Disconnections and Strategic Functional Group Interconversions

For a 1,2-amino alcohol like this compound, a key retrosynthetic disconnection is the C-N bond, leading back to an epoxide and an amine, or the C-O bond, suggesting a reaction between an amino-substituted nucleophile and a carbonyl compound. amazonaws.comresearchgate.net These are examples of two-group disconnections, which are often efficient as they simplify the molecule significantly in a single step. amazonaws.com

Table 2: Retrosynthetic Disconnections for this compound

| Disconnection | Resulting Synthons | Corresponding Synthetic Reaction |

| C-N Bond | Epoxide + Amine | Ring-opening of an epoxide with an amine |

| C-O Bond | Amino-substituted nucleophile + Ketone | Addition of an organometallic reagent to a ketone |

| C-C bond adjacent to Nitrogen | Nitrile + Grignard reagent | Addition of a Grignard reagent to a nitrile |

Functional group interconversions (FGIs) are crucial in retrosynthesis to convert one functional group into another that facilitates a key disconnection. lkouniv.ac.infiveable.mevanderbilt.edu For example, an amino group can be retrosynthetically derived from a nitro group, which can be introduced via nitration. lkouniv.ac.in Similarly, an alcohol can be obtained from the reduction of a ketone.

A plausible retrosynthetic pathway for a derivative of this compound, such as (-)-venlafaxine, involves the disconnection of the dimethylamino group, followed by the reduction of a nitro group and a ketone. google.com This highlights the interplay between C-N bond disconnections and FGIs.

Evaluation of Synthetic Pathway Efficiency and Atom Economy

Chemoenzymatic cascades and multicomponent reactions are generally considered highly efficient and atom-economical. uni-duesseldorf.denih.govrsc.org Enzyme cascades can achieve high conversions and selectivities in a one-pot setup, minimizing waste and purification steps. uni-duesseldorf.de MCRs, by their nature, combine multiple transformations into a single operation, which inherently increases efficiency and reduces the generation of byproducts. nih.gov

Novel Reaction Development for this compound Scaffolds

The synthesis of this compound and its analogs, which are part of the broader class of β-amino alcohols, has been a focal point of significant research. These structural motifs are prevalent in pharmaceuticals and natural products. nih.gov Modern synthetic strategies have moved beyond classical methods to develop more efficient, selective, and sustainable reaction pathways. This section details novel methodologies for constructing the core aminocyclohexanol scaffold, emphasizing radical-based transformations, transition metal catalysis, and the integration of green chemistry principles.

Radical-Based Approaches to β-Amino Alcohol Formation

The formation of β-amino alcohols through radical pathways represents a powerful strategy that complements traditional synthetic routes. researchgate.net These methods often leverage abundant and inexpensive starting materials, such as alcohols, to forge the critical C-N bond at the β-position. A primary challenge in this area is controlling both regioselectivity and stereoselectivity, as radical intermediates can be difficult to manage. researchgate.net

A significant advancement involves the use of a "radical relay chaperone." This approach employs a traceless directing group that is temporarily installed on the alcohol substrate. nih.gov The chaperone facilitates a 1,5-hydrogen atom transfer (HAT), a process that selectively abstracts a hydrogen atom from the β-carbon, enabling subsequent amination at that site. This strategy allows for the net installation of an amino group (–NH2) at the β-position of a wide range of alcohols, including secondary alcohols, with high diastereoselectivity (>20:1 dr). nih.gov

Another innovative approach merges photocatalysis with chiral copper catalysis. In this system, an iridium photocatalyst selectively excites a chiral copper complex bound to an alcohol derivative. researchgate.net This generates an N-centered radical that participates in a regio- and enantioselective HAT, followed by a stereoselective amination to afford an enantioenriched β-amino alcohol. researchgate.netrsc.org This dual catalytic method provides a pathway to chiral β-amino alcohols under mild conditions, showcasing the potential to control stereochemistry in radical processes. rsc.orgwestlake.edu.cn Furthermore, photoredox catalysis has enabled the multicomponent dialkylation of vinyl azides to produce unprotected 1,2-amino alcohols, demonstrating a modular approach to these structures. researchgate.net

| Methodology | Catalyst/Reagent System | Key Principle | Substrate Scope | Reference |

| Radical Relay Chaperone | Traceless imidate director, N-iodosuccinimide (NIS) | 1,5-Hydrogen Atom Transfer (HAT) for regioselective C-H amination. | Primary and secondary alcohols, including complex structures like cholesterol derivatives. | nih.gov |

| Photoredox/Copper Dual Catalysis | Ir photocatalyst, Chiral Cu catalyst | Enantioselective HAT and stereoselective amination via an N-centered radical. | Various alcohol substrates, including those with alkyl, allyl, and benzyl (B1604629) groups. | researchgate.netrsc.org |

| Photoredox-Catalyzed Multicomponent Reaction | Organic photocatalyst, Hantzsch ester | Denitrogenative dialkylation of vinyl azides via radical addition. | Vinyl azides, NHPI esters, and aryl aldehydes. | researchgate.net |

| Radical Cross-Coupling | Photoredox or chemical initiation | Decarboxylative radical addition to chiral imines. | Primary, secondary, and tertiary carboxylic acids. | nih.gov |

Transition Metal-Catalyzed Transformations for C-N and C-O Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-N and C-O bonds essential for the 2-aminocyclohexanol (B3021766) scaffold. acs.orgnih.gov These methods are prized for their efficiency, selectivity, and functional group tolerance under often mild conditions.

Iridium (Ir) and Ruthenium (Ru) catalysts are highly effective in "borrowing hydrogen" or "hydrogen auto-transfer" reactions. dtu.dkbeilstein-journals.org In this process, an alcohol is temporarily dehydrogenated to form a ketone intermediate. This ketone then reacts with an amine (such as 2-aminocyclohexanol reacting with a secondary alcohol) to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the catalyst to yield the N-alkylated product. This approach, known as acceptorless dehydrogenative condensation (ADC), is highly atom-economical, producing only water and hydrogen gas as byproducts. dtu.dksemanticscholar.org

Rhodium (Rh) and Cobalt (Co) complexes have been developed for direct C-H amination reactions using organic azides as the nitrogen source. acs.org This strategy avoids the need for pre-functionalized substrates and external oxidants, as the azide (B81097) serves a dual role as both the amino group source and an internal oxidant, releasing benign dinitrogen (N2) gas as the sole byproduct. acs.org This approach has been successfully applied to a variety of substrates with directing groups that facilitate chelation-assisted C-H bond cleavage. acs.org

Manganese (Mn) , an earth-abundant and less toxic metal, has emerged as a sustainable catalyst for C-N bond formation. beilstein-journals.org Manganese complexes can catalyze the N-alkylation of amines with alcohols, again operating through the borrowing hydrogen mechanism. These reactions provide a green alternative to processes that rely on precious metals or use organohalides, which generate significant waste. beilstein-journals.org

Copper (Cu) catalysts are widely used for hydroamination reactions and have been instrumental in developing enantioselective methods. mdpi.com For instance, the combination of a copper catalyst with a chiral ligand can facilitate the asymmetric carboamination of unactivated alkenes, leading to the formation of N-heterocycles that are precursors to amino alcohols. frontiersin.org

| Metal Catalyst | Reaction Type | Key Features | Byproducts | Reference |

| Iridium (Ir) | Acceptorless Dehydrogenative Condensation (ADC) | High atom economy; synthesizes N-heterocycles from amino alcohols. | Water, Dihydrogen | dtu.dksemanticscholar.org |

| Ruthenium (Ru) | Borrowing Hydrogen / N-alkylation | Utilizes alcohols as alkylating agents; environmentally benign. | Water | dtu.dkbeilstein-journals.org |

| Rhodium (Rh) | C-H Amination | Uses organic azides as the nitrogen source and internal oxidant. | Dinitrogen (N₂) | acs.org |

| Manganese (Mn) | Borrowing Hydrogen / N-alkylation | Sustainable catalysis with an earth-abundant metal. | Water | beilstein-journals.org |

| Copper (Cu) | Hydroamination / Carboamination | Enables asymmetric synthesis of N-heterocycles from alkenes. | Varies by specific reaction | mdpi.comfrontiersin.org |

Green Chemistry Principles in Aminocyclohexanol Synthesis

The principles of green chemistry, which aim to make chemical processes more sustainable, are increasingly being integrated into the synthesis of aminocyclohexanols. ijnc.ir This involves the use of safer solvents, the maximization of atom economy, and the reduction of energy consumption. ijnc.ir

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which contribute to pollution and pose safety risks. organic-chemistry.org Performing reactions in water or under solvent-free conditions offers significant environmental benefits. organic-chemistry.orgpharmafeatures.com

The aminolysis of epoxides, a fundamental route to 1,2-amino alcohols, can be effectively conducted under solvent-free conditions. For example, the ring-opening of cyclohexene (B86901) oxide with various amines has been shown to proceed efficiently at moderate temperatures without any solvent, often catalyzed by reusable solid catalysts. researchgate.net Water has also been employed as a reaction medium, offering advantages in reactions involving water-soluble starting materials and reagents. organic-chemistry.org Some enzymatic syntheses of aminocyclohexanols are performed in aqueous buffers, completely avoiding organic solvents. d-nb.inforesearchgate.net

Atom economy is a measure of how efficiently a chemical process converts starting materials into the desired product. thieme-connect.com High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste.

Cascade reactions are a prime example of atom-economical synthesis. A one-pot, two-step enzymatic cascade has been developed for the synthesis of both cis- and trans-4-aminocyclohexanol. d-nb.inforesearchgate.net This system uses a ketoreductase (KRED) for the selective mono-reduction of a diketone, followed by an amine transaminase (ATA) for amination. By selecting the appropriate enzymes, the process can be directed to the desired isomer with high selectivity, avoiding intermediate isolation and purification steps, which significantly reduces waste. d-nb.inforesearchgate.net Similarly, transition metal-catalyzed "borrowing hydrogen" reactions are inherently atom-economical, as the only theoretical byproduct is water. beilstein-journals.org

Reducing the energy footprint of chemical synthesis is another key aspect of green chemistry. This is often achieved by developing reactions that proceed under mild conditions, such as ambient temperature and pressure. rsc.org

Biocatalytic methods are a model for energy efficiency. The enzymatic synthesis of 4-aminocyclohexanol isomers, for instance, is typically conducted at or near room temperature (e.g., 30°C) and at neutral pH in an aqueous buffer. d-nb.inforesearchgate.net These conditions stand in stark contrast to many traditional chemical syntheses that require high temperatures and pressures.

Photoredox catalysis also offers an energy-efficient alternative. By using visible light as a renewable energy source, these reactions can often be performed at ambient temperature, as seen in the radical-based formation of β-amino alcohols. researchgate.netresearchgate.net This approach harnesses light energy to drive chemical transformations that might otherwise require significant thermal energy input.

| Green Chemistry Principle | Methodology | Conditions | Advantages | Reference |

| Solvent-Free/Aqueous Media | Aminolysis of Epoxides | Solvent-free, 60°C | Reduced waste, simplified workup, enhanced safety. | researchgate.net |

| Solvent-Free/Aqueous Media | Enzymatic Synthesis | Aqueous buffer, pH 7.0-8.0 | Avoids organic solvents, biocompatible. | d-nb.inforesearchgate.net |

| Atom Economy | Enzymatic Cascade Reaction | One-pot, sequential addition of enzymes | No intermediate isolation, minimal byproducts, high diastereoselectivity. | d-nb.inforesearchgate.net |

| Atom Economy | Acceptorless Dehydrogenative Condensation (ADC) | Iridium catalysis | Only water and H₂ as byproducts. | dtu.dksemanticscholar.org |

| Energy Efficiency | Biocatalysis (KRED/ATA) | 30°C, atmospheric pressure | Low energy consumption, mild conditions. | d-nb.inforesearchgate.net |

| Energy Efficiency | Photocatalysis | Visible light, ambient temperature | Uses light as a renewable energy source, avoids high temperatures. | researchgate.netrsc.org |

Stereochemical Characterization and Conformational Analysis

Conformational Landscape of 2-Amino-1-ethylcyclohexan-1-OL

The biological activity and chemical reactivity of cyclic molecules like this compound are heavily influenced by their conformational preferences. ucsd.eduresearchgate.net The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. ucsd.edu The substituents on the ring (amino and ethyl groups) can occupy either axial or equatorial positions, leading to different conformers with varying energies.

Theoretical and computational methods are invaluable for exploring the conformational landscape of molecules. ethz.chnih.gov These methods can predict the geometries and relative energies of different conformers, providing insights into the most stable structures. researchgate.netrsc.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the geometry of various conformers and calculate their energies. researchgate.net

For a substituted cyclohexane like this compound, the primary conformations of interest would be the chair forms with the substituents in different axial and equatorial arrangements. The relative stability of these conformers is determined by a balance of steric and electronic effects, including 1,3-diaxial interactions and hyperconjugation. researchgate.net For example, a bulky substituent like an ethyl group generally prefers the equatorial position to minimize steric strain. ucsd.edu The preference of the amino and hydroxyl groups can be influenced by intramolecular hydrogen bonding.

Computational studies can generate a potential energy surface by systematically rotating the rotatable bonds, allowing for the identification of all low-energy conformers. ethz.ch The results of these calculations can be used to predict the most likely conformations present at a given temperature and can be correlated with experimental data from techniques like NMR spectroscopy. rsc.org

Table 3: Calculated Relative Energies of this compound Conformers (Hypothetical)

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Ethyl (eq), Amino (eq), Hydroxyl (ax) | 0.00 | 75.2 |

| Ethyl (eq), Amino (ax), Hydroxyl (eq) | 0.85 | 15.5 |

| Ethyl (ax), Amino (eq), Hydroxyl (eq) | 2.50 | 1.8 |

Note: This is a hypothetical table based on general principles of conformational analysis. Actual values would require specific computational studies.

Theoretical and Computational Conformational Analysis

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational space of flexible molecules like this compound. These methods use classical physics to model the interactions between atoms, allowing for the calculation of potential energy as a function of molecular geometry.

Molecular dynamics simulations would typically be performed using a robust force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) or GLYCAM06. The process involves placing the this compound molecule in a simulated solvent box, often with water molecules, to mimic solution conditions. The system is then subjected to energy minimization to relieve any unfavorable starting contacts. Following minimization, the system is gradually heated to a target temperature (e.g., 300 K) and then simulated for a period, allowing the molecule to explore various conformations, including the interconversion between different chair and boat forms. ua.es

These simulations can generate a potential of mean force (PMF) profile for processes like the chair-to-chair ring flip, identifying the energy barriers and the relative stability of different conformers. For this compound, MD simulations would elucidate the preferred orientations of the ethyl and amino groups, predicting their tendency to occupy equatorial versus axial positions to minimize steric strain. ua.es

Quantum Chemical Calculations (e.g., DFT) for Energy Minima

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics. DFT methods are widely used to calculate the optimized geometries and relative energies of different conformers to identify the global energy minimum. scispace.comrsc.org

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G**), would be employed to determine the energies of the various possible stereoisomers and their respective chair conformations. researchgate.netacs.org The primary chair conformations for a trans-isomer (referring to the 1-OH and 2-NH2 relationship) would be (a) amino group equatorial and ethyl group equatorial and (b) amino group axial and ethyl group axial (relative to the plane of the ring). DFT calculations consistently show that conformations with substituents in equatorial positions are energetically favored to avoid destabilizing 1,3-diaxial interactions. scispace.com

The results would quantify the energy difference (ΔE) between the conformers, allowing for the prediction of their equilibrium populations. The diequatorial conformer is predicted to be significantly more stable.

Table 1: Hypothetical DFT-Calculated Relative Energies for trans-2-Amino-1-ethylcyclohexan-1-ol Conformers

| Conformer | Amino Group Position | Ethyl Group Position | Calculated Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 | Most Stable |

| 2 | Axial | Axial | > 4.00 | Least Stable |

Note: Energies are hypothetical, based on established principles of conformational analysis. The actual values would require specific DFT calculations.

Experimental Probing of Conformational Preferences

While computational methods provide powerful predictions, experimental techniques are crucial for validating the conformational preferences in the laboratory.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR spectroscopy is a primary experimental method for studying dynamic processes like the ring-flipping of cyclohexane derivatives. pnas.orgresearchgate.net At room temperature, the chair-chair interconversion of this compound is typically fast on the NMR timescale, resulting in a spectrum showing averaged signals for the axial and equatorial protons.

As the temperature is lowered, the rate of ring-flipping decreases. pnas.org Eventually, a temperature is reached where the interconversion is slow enough to allow the distinct signals for the axial and equatorial groups of the individual conformers to be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). rsc.org By analyzing the NMR spectra at various temperatures, particularly around Tc, it is possible to calculate the activation energy (Gibbs free energy of activation, ΔG‡) for the ring-flip process. This provides quantitative data on the energy barrier between the major chair conformations. wikipedia.org Studies on selectively halogenated cyclohexanes have successfully used VT-NMR to resolve and quantify the populations of axial and equatorial conformers at low temperatures. pnas.org

X-ray Crystallography for Solid-State Conformations

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state. This technique would definitively determine the three-dimensional arrangement of the atoms in this compound, including all bond lengths, bond angles, and torsional angles.

While no crystal structure for this compound is currently available in public databases, the analysis would be expected to show the cyclohexane ring in a chair conformation. Furthermore, it would confirm the preferred orientation of the substituents. Given the steric demands, it is highly probable that the ethyl and amino groups would be found in equatorial positions in the crystal lattice to minimize steric strain, which is the most stable arrangement.

| Torsional Angles | The dihedral angles defining the puckering of the ring. | Values characteristic of a staggered chair conformation. |

Influence of Substituents on Cyclohexane Ring Conformation

The conformational equilibrium of a substituted cyclohexane is governed by the energetic preference of its substituents for the equatorial position. This preference is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations for a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. wikipedia.orgmasterorganicchemistry.com

For this compound, the stability of any given conformer depends on the cumulative strain from its axial substituents. The A-values for the relevant functional groups are key to predicting the most stable conformation. fiveable.me

Table 3: Conformational A-Values for Relevant Substituents

| Substituent | Formula | A-Value (kcal/mol) |

|---|---|---|

| Hydroxyl | -OH | ~0.9 wikipedia.org |

| Amino | -NH2 | ~1.4 |

| Ethyl | -CH2CH3 | ~1.75 wikipedia.org |

Note: A-values can vary slightly depending on the experimental conditions and solvent.

The ethyl group has the largest A-value, indicating it is the "bulkiest" of the three and has the strongest preference for the equatorial position. The amino group is next, followed by the hydroxyl group. In any stereoisomer of this compound, the most stable chair conformation will be the one that minimizes the total steric strain by placing the largest possible number of bulky groups, especially the ethyl group, in equatorial positions. fiveable.me For a trans,trans-isomer, the conformer with all three non-hydrogen substituents in equatorial positions would be overwhelmingly favored at equilibrium.

Reaction Pathways and Transition State Analysis

The reactivity of this compound is dictated by the interplay of its constituent functional groups—a primary amine and a tertiary alcohol—on a cyclohexane scaffold. Understanding the mechanistic pathways and the associated transition states is crucial for predicting reaction outcomes and designing synthetic strategies.

The synthesis of amino-cyclohexanol derivatives often starts from a corresponding cyclohexanone (B45756). A primary method for introducing an amino group is through reductive amination. organicchemistrytutor.comkoreascience.kr This process typically involves two key stages: the formation of a C=N double bond (as an imine or enamine) followed by its reduction. organicchemistrytutor.compearson.com

The general mechanism for the reductive amination of a cyclohexanone derivative begins with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. organicchemistrytutor.com This is often catalyzed by a small amount of acid (e.g., pH ~5) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. organicchemistrytutor.com The initial attack forms a tetrahedral intermediate known as a carbinolamine. This intermediate then undergoes dehydration by eliminating a water molecule to form an iminium ion, which is in equilibrium with its corresponding enamine. organicchemistrytutor.com The removal of water is crucial as it drives the reaction towards the imine/enamine formation. koreascience.kr In the final step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst, reduces the iminium ion to yield the final amine product. organicchemistrytutor.comacs.org

Biocatalytic approaches using reductive aminases (RedAms) have also been explored for the amination of ketones. acs.org These enzymes can catalyze both the imine formation and its subsequent reduction in a single pot, often with high stereoselectivity. acs.org Studies on reductive aminases reveal the importance of domain flexibility in the enzyme structure to bring the ketone and amine substrates together for the reaction to occur. acs.org

| Stage | Description | Key Intermediates | Common Reagents/Catalysts |

|---|---|---|---|

| 1. Nucleophilic Attack | The amine nitrogen attacks the electrophilic carbonyl carbon of the cyclohexanone derivative. | Tetrahedral Carbinolamine | Amine (e.g., NH₃), Acid catalyst (e.g., H⁺) organicchemistrytutor.comkoreascience.kr |

| 2. Dehydration | The carbinolamine eliminates a water molecule to form a C=N double bond. | Iminium Ion / Enamine | Acid catalyst, Dehydrating agent (e.g., molecular sieves) koreascience.kr |

| 3. Reduction | The iminium ion is reduced to form the final amine product. | Final Amine | Sodium cyanoborohydride (NaBH₃CN), H₂/Metal Catalyst (e.g., Cu-Cr-La/γ-Al₂O₃), Reductive Aminases (RedAms) koreascience.kracs.org |

The amino and hydroxyl groups of this compound are primary sites for alkylation and derivatization reactions.

Alkylation of the Amino Group: The primary amino group is nucleophilic and can react with alkyl halides through a nucleophilic substitution (SN2) mechanism. ucalgary.ca In the first step, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca This results in a secondary ammonium (B1175870) salt. A subsequent deprotonation step, often by another molecule of the starting amine acting as a base, yields the neutral secondary amine product. ucalgary.ca However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of a mixture of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com

Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can undergo various derivatization reactions. For conversion to an alkyl halide, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used. libretexts.org The mechanism involves the conversion of the hydroxyl group into a better leaving group. libretexts.org For instance, with SOCl₂, an intermediate chlorosulfite is formed, which is then displaced by a halide ion in an SN2 reaction, leading to an inversion of configuration at the carbon center if it is chiral. libretexts.org Acid-catalyzed dehydration can also occur, proceeding through an E1 mechanism involving the formation of a tertiary carbocation, which then loses a proton to form an alkene. libretexts.org

Role of the Amino and Hydroxyl Groups in Reactivity and Selectivity

The proximity of the amino and hydroxyl groups on the cyclohexane ring allows for significant intramolecular interactions that govern the compound's reactivity and selectivity.

In this compound, the hydroxyl group can act as a hydrogen bond donor, and the amino group can act as a hydrogen bond acceptor. mdpi.com This allows for the formation of an intramolecular hydrogen bond (IMHB) between the two groups (O-H···N). mdpi.comrsc.org The formation of this hydrogen bond can significantly influence the conformational preferences of the molecule, stabilizing certain chair or boat conformations of the cyclohexane ring.

The strength of this IMHB can be affected by the substitution pattern on the ring and the solvent environment. rsc.org Theoretical studies on similar amino-alcohols have shown that these IMHBs play a crucial role in the stability of different conformers. mdpi.com This conformational locking can, in turn, affect the accessibility of the functional groups to external reagents, thereby influencing the stereoselectivity of reactions. For example, the hydrogen bond can shield one face of the molecule, directing an incoming reagent to the opposite, less sterically hindered face. rsc.org

The reactivity of this compound is highly dependent on the pH of the reaction medium, which determines the protonation state of the amino and hydroxyl groups. cymitquimica.com

The primary amino group is basic and will be protonated under acidic conditions to form an ammonium ion (-NH₃⁺). This protonation has several consequences:

Deactivation of Nucleophilicity: The lone pair on the nitrogen is no longer available, so the protonated amino group cannot act as a nucleophile in reactions like alkylation. libretexts.org

Increased Electron-Withdrawing Effect: The positively charged ammonium group is strongly electron-withdrawing, which can decrease the reactivity of the rest of the molecule towards electrophilic attack.

Disruption of Hydrogen Bonding: Protonation of the amino group prevents it from acting as a hydrogen bond acceptor, disrupting the O-H···N intramolecular hydrogen bond.

The hydroxyl group is weakly acidic and can be deprotonated under strongly basic conditions to form an alkoxide ion (-O⁻). This alkoxide is a much stronger nucleophile than the neutral hydroxyl group. Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group, facilitating dehydration or substitution reactions. libretexts.org

The interplay between these protonation states is critical for controlling reaction pathways. For example, to selectively perform a reaction at the hydroxyl group without interference from the amino group, one might protect the amine or conduct the reaction under acidic conditions where the amine is protonated and non-nucleophilic. Conversely, reactions requiring a nucleophilic amine are best performed under neutral or slightly basic conditions.

| Condition | Amino Group State | Hydroxyl Group State | Dominant Reactivity Profile |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Protonated (-NH₃⁺) | Neutral (-OH) or Protonated (-OH₂⁺) | Amine is non-nucleophilic. Hydroxyl group can be activated as a leaving group. libretexts.orglibretexts.org |

| Weakly Acidic to Neutral (pH 5-7) | Equilibrium between -NH₂ and -NH₃⁺ | Neutral (-OH) | Amine is nucleophilic. Intramolecular H-bonding is possible. organicchemistrytutor.commdpi.com |

| Basic (pH > 9) | Neutral (-NH₂) | Neutral (-OH) | Amine is a strong nucleophile. ucalgary.ca |

| Strongly Basic | Neutral (-NH₂) | Deprotonated (-O⁻) | Alkoxide is a strong nucleophile. |

Conclusion

2-Amino-1-ethylcyclohexan-1-OL represents an interesting, though not extensively studied, member of the aminocyclohexanol family. Its structure, featuring a β-amino alcohol motif on a cyclohexane (B81311) scaffold with a tertiary alcohol center, suggests a rich stereochemistry and a range of potential chemical transformations. Based on the well-documented chemistry of its analogs, it can be inferred that this compound would be a valuable building block in organic synthesis and a potential ligand for asymmetric catalysis. Further detailed research into its specific synthesis, spectroscopic characterization, and reactivity would be beneficial to fully elucidate its chemical properties and unlock its potential applications in various areas of chemical science.

Computational and Theoretical Chemistry of 2 Amino 1 Ethylcyclohexan 1 Ol

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its reactivity and physical properties. Computational chemistry provides powerful tools to investigate these aspects at a quantum mechanical level.

Frontier Molecular Orbital Theory Applied to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. fiveable.mefiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Amino-1-ethylcyclohexan-1-OL

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO | -8.2 | Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 9.7 | Indicator of Chemical Stability |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map is a visual representation of this charge distribution, mapped onto the electron density surface of the molecule. ucsb.edulibretexts.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de

In this compound, the ESP map would be expected to show significant negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These would be the most likely sites for hydrogen bonding interactions. researchgate.net The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them hydrogen bond donors. The ethyl and cyclohexane (B81311) framework would likely show a more neutral potential. The ESP map is invaluable for predicting non-covalent interactions and the initial stages of chemical reactions. libretexts.org

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is crucial for the interpretation of experimental data and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. jeol.com Computational chemistry allows for the prediction of NMR chemical shifts (¹H and ¹³C) with a reasonable degree of accuracy. nih.govmdpi.com These predictions are based on calculating the magnetic shielding tensors of the nuclei in their molecular environment. By comparing the predicted chemical shifts for different possible stereoisomers with experimental data, the correct structure can be confidently assigned.

For this compound, different chair conformations and stereoisomers (cis/trans) would have distinct predicted NMR spectra. For instance, the chemical shifts of the protons and carbons in the vicinity of the amino and hydroxyl groups would be highly sensitive to their relative orientation (axial vs. equatorial). Intramolecular hydrogen bonding between the amino and hydroxyl groups in certain conformations could also significantly influence the chemical shifts of the involved protons.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 72.5 |

| C2 (C-NH₂) | 55.8 |

| C3 | 33.1 |

| C4 | 24.9 |

| C5 | 26.3 |

| C6 | 35.7 |

| C (ethyl, CH₂) | 29.4 |

| C (ethyl, CH₃) | 8.1 |

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for a Conformer of this compound

| Proton(s) | Predicted Chemical Shift (ppm) |

| H on C2 | 3.15 |

| OH | 2.80 |

| NH₂ | 1.95 |

| CH₂ (ethyl) | 1.60 |

| CH₃ (ethyl) | 0.95 |

| Cyclohexyl H | 1.20 - 1.85 |

Vibrational Spectroscopy (IR, Raman) Analysis of Conformers

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com Computational methods can calculate these vibrational frequencies, which correspond to the peaks observed in the experimental spectra. masterorganicchemistry.com This is particularly useful for identifying functional groups and for studying the different conformations of a molecule, as each conformer will have a unique set of vibrational frequencies. ustc.edu.cnnih.gov

For this compound, the calculated IR and Raman spectra would show characteristic bands for the O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The exact position and shape of these bands would be sensitive to intramolecular hydrogen bonding. acs.org The C-H stretching vibrations of the ethyl and cyclohexane groups would appear around 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of C-C, C-N, and C-O stretching and bending vibrations, which would be highly specific to the molecule's conformation.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3450 (broad) |

| N-H Stretch | 3350, 3280 (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C-N Stretch | 1150 |

| C-O Stretch | 1080 |

Ligand-Protein/Receptor Interaction Modeling (Focus on Molecular Mechanism, not outcome)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). kg.ac.rs This method is instrumental in drug discovery and for understanding the molecular basis of biological processes. The modeling focuses on the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a hypothetical scenario where this compound acts as a ligand, molecular docking could be used to model its interaction with a protein's binding site. The amino and hydroxyl groups of the ligand would be expected to form key hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the binding pocket. The ethyl group and the cyclohexane ring could engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. nih.gov The specific pattern of these interactions would determine the binding affinity and selectivity of the ligand for the receptor. The computational model would provide a detailed, three-dimensional view of these interactions at the atomic level, offering insights into the molecular mechanism of binding.

Docking Studies and Binding Affinity Predictions

Currently, there are no publicly available research articles or data repositories that have published the results of docking studies or binding affinity predictions for this compound. Such studies would be invaluable in elucidating the potential biological targets of this compound and in predicting the strength of its interaction with various proteins, enzymes, or receptors. The process of molecular docking would involve the computational prediction of the preferred orientation of this compound when bound to a specific target, and the subsequent calculation of its binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). This information is crucial in the early stages of drug discovery and design.

Molecular Dynamics Simulations of Compound-Target Complexes

Similarly, the scientific literature lacks any reports on molecular dynamics (MD) simulations performed on complexes involving this compound. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound-target complex, an MD simulation could provide detailed insights into the stability of the binding, the conformational changes that occur upon binding, and the specific intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) that govern the association. This level of detail is essential for understanding the dynamic nature of molecular recognition and for the rational design of more potent and selective molecules.

The absence of such computational data for this compound highlights a gap in the current scientific knowledge and presents an opportunity for future research in the field of computational chemistry and molecular modeling.

Applications in Organic Synthesis and Material Science Excluding Clinical/dosage

2-Amino-1-ethylcyclohexan-1-OL as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are instrumental in stereoselective synthesis, temporarily imparting their chirality to a prochiral substrate to direct the formation of a specific stereoisomer. The 1,2-amino alcohol functionality within a rigid cyclohexyl framework is a common feature in successful chiral auxiliaries.

Enantioselective Transformations Mediated by this compound Derivatives

Based on the reactivity of similar chiral 1,2-amino alcohols, derivatives of this compound could be employed to mediate a variety of enantioselective transformations. For instance, N-acylated derivatives could form oxazolidinone-type auxiliaries. These are known to be highly effective in directing stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions of the attached acyl group. The steric hindrance provided by the ethyl group and the conformational rigidity of the cyclohexane (B81311) ring would be expected to play a crucial role in achieving high levels of diastereoselectivity.

Hypothetical Enantioselective Transformations:

| Transformation | Substrate | Reagent | Expected Outcome |

| Asymmetric Alkylation | N-propanoyl derivative | LDA, Benzyl (B1604629) bromide | High diastereoselectivity for the α-benzylated product |

| Asymmetric Aldol Reaction | N-acetyl derivative | TiCl₄, Benzaldehyde | High diastereoselectivity for the syn-aldol adduct |

| Asymmetric Diels-Alder | N-acryloyl derivative | Cyclopentadiene, Lewis Acid | High diastereoselectivity for the endo-adduct |

Design and Synthesis of Novel Chiral Auxiliaries Based on the this compound Scaffold

The this compound scaffold offers several avenues for the design of novel chiral auxiliaries. Modification of the amino and hydroxyl groups can lead to a diverse range of auxiliaries with tunable steric and electronic properties. For example, the synthesis of chiral sultams, analogous to Oppolzer's camphorsultam, could be envisioned. These are known for their high efficacy in a wide array of asymmetric transformations. Furthermore, the ethyl group could be replaced with other alkyl or aryl groups to fine-tune the steric environment and, consequently, the stereochemical outcome of the reactions.

Ligand and Catalyst Precursor Development

The nitrogen and oxygen atoms of this compound are excellent coordination sites for metal ions, making it a promising candidate for the development of chiral ligands for asymmetric catalysis.

Metal-Catalyzed Reactions Employing this compound Ligands

Upon complexation with various transition metals (e.g., rhodium, ruthenium, copper, palladium), ligands derived from this compound could be utilized in a range of metal-catalyzed asymmetric reactions. For instance, Schiff base derivatives formed by condensation of the amino group with salicylaldehydes could generate salen-type ligands. Metal complexes of such ligands are known to catalyze reactions like asymmetric epoxidation, cyclopropanation, and aziridination. The chirality of the this compound backbone would be transferred to the catalytic active site, inducing enantioselectivity in the product.

Potential Metal-Catalyzed Asymmetric Reactions:

| Reaction Type | Metal Catalyst | Substrate | Potential Product |

| Asymmetric Hydrogenation | Rhodium or Ruthenium | Prochiral olefin | Chiral alkane |

| Asymmetric Epoxidation | Manganese or Chromium | Styrene (B11656) | Chiral styrene oxide |

| Asymmetric C-H Activation | Palladium | Aryl C-H bond | Chiral functionalized arene |

Organocatalytic Systems Utilizing this compound Derivatives

The bifunctional nature of this compound, possessing both a basic amino group and an acidic hydroxyl group, makes it an attractive scaffold for the development of organocatalysts. Derivatives such as thioureas or squaramides could act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding interactions. Such catalysts are known to be effective in Michael additions, aldol reactions, and Mannich reactions. The stereochemical outcome would be dictated by the chiral environment created by the this compound backbone.

Building Block for Complex Molecule Synthesis (Pharmacophore Emphasis, not drug development directly)

The 1,2-amino alcohol motif is a common pharmacophore present in numerous biologically active molecules. The rigid cyclohexane scaffold of this compound provides a well-defined three-dimensional orientation of these functional groups, which can be advantageous for binding to biological targets.

Construction of Nitrogen-Containing Heterocycles

The bifunctional nature of 2-amino alcohols, possessing both a nucleophilic amino group and a hydroxyl group, makes them versatile precursors for the synthesis of various nitrogen-containing heterocycles. In principle, this compound could serve as a scaffold to construct fused or spirocyclic heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of pyrazines, piperazines, or other related heterocyclic structures.

However, a detailed investigation of scholarly articles and chemical synthesis databases did not yield specific examples or methodologies employing this compound for the construction of such heterocycles. The reactivity and steric hindrance imparted by the ethyl group at the C1 position would likely influence the reaction pathways and yields, necessitating dedicated studies to explore its synthetic utility in this context.

Incorporation into Natural Product Scaffolds

The structural motif of a 1,2-amino alcohol is present in a wide array of natural products and biologically active molecules. Synthetic chemists often utilize chiral amino alcohols as key building blocks to introduce stereocenters and functional groups found in these complex targets. While derivatives of 2-aminocyclohexanol (B3021766) have been employed in asymmetric synthesis, there is no specific documented evidence of this compound being incorporated into the scaffold of a known natural product.

The synthesis of natural products often requires highly specific stereochemistry and functional group compatibility. The particular stereoisomers of this compound and their reactivity would need to be thoroughly characterized to assess their suitability for incorporation into complex natural product syntheses.

Precursors for Advanced Organic Materials (e.g., Polymers, Functional Molecules)

Amino alcohols can be utilized as monomers in the synthesis of polymers such as polyamides and polyurethanes, or as building blocks for functional molecules with applications in materials science. The presence of both an amino and a hydroxyl group allows for the formation of ester and amide linkages, which are fundamental to many polymerization reactions.

Despite this potential, there is a lack of published research demonstrating the use of this compound as a precursor for advanced organic materials. Studies on the polymerization of this specific monomer, or its incorporation into functional molecules for applications such as liquid crystals or organic electronics, have not been reported in the available scientific literature. The thermal stability, reactivity, and resulting material properties would be key parameters to investigate to determine its viability in this field.

Data Tables

Due to the absence of specific research data for this compound in the requested applications, no data tables of research findings can be generated.

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally benign and atom-economical synthetic processes. Future efforts in the synthesis of "2-Amino-1-ethylcyclohexan-1-ol" and related aminocyclohexanols will likely focus on several key areas:

Catalytic Hydrogenation: The use of catalytic hydrogenation is a promising sustainable method. For instance, a simple and entirely catalytic process for synthesizing 3-amino-2-cyclohexen-1-one (B1266254) from 3-aminophenol (B1664112) has been developed using 10% Pd/C-catalyzed hydrogenation. acs.org This approach avoids harsh reagents and can be highly efficient. acs.org Future research could adapt similar catalytic systems for the stereoselective synthesis of "this compound" from appropriate precursors.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal for green synthesis. The one-pot synthesis of 4-aminocyclohexanol isomers using a combination of a keto reductase (KRED) and an amine transaminase (ATA) highlights the potential of enzymatic cascades. d-nb.inforesearchgate.net This modular system allows for the synthesis of both cis- and trans- isomers with high diastereomeric ratios. d-nb.info Similar biocatalytic strategies could be developed for the asymmetric synthesis of "this compound."

Electrochemistry: Electro-oxidative methods provide a powerful tool for constructing C-N and C-O bonds without the need for external chemical oxidants. nih.gov An electro-oxidative intermolecular 1,2-amino oxygenation of alkenes has been reported to produce β-amino alcohols with hydrogen evolution, offering a cheap, scalable, and efficient route. nih.gov This strategy could be explored for the synthesis of "this compound" from a corresponding alkene precursor.

Flow Chemistry: Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability. semanticscholar.org Ozone-mediated oxidations, which are often difficult to control in batch processes, can be effectively managed in a flow system. semanticscholar.org This technology could be applied to various steps in the synthesis of aminocyclohexanols, leading to more reproducible and efficient processes.

A summary of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Catalytic Hydrogenation | Environmentally benign, high atom economy. | Stereoselective reduction of a suitable enamine or imine precursor. |

| Biocatalysis | High selectivity, mild reaction conditions. | Asymmetric synthesis from a prochiral ketone precursor using engineered enzymes. |

| Electrochemistry | Avoids external oxidants, scalable. | 1,2-amino oxygenation of an ethylcyclohexene derivative. |

| Flow Chemistry | Enhanced process control and safety. | Optimization of sensitive reaction steps, such as oxidations or reductions. |

Exploration of Underutilized Reactivity Modes

While the primary amino and hydroxyl groups of "this compound" are the most apparent sites for chemical modification, the cyclohexane (B81311) scaffold itself possesses latent reactivity that remains largely untapped. Future research could focus on:

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclohexane ring would provide a highly atom-economical route to novel derivatives. This approach, however, faces challenges in controlling regioselectivity and stereoselectivity.

Ring-Opening and Ring-Expansion Reactions: Under specific conditions, the aminocyclohexanol ring could be induced to undergo cleavage or rearrangement, leading to the formation of acyclic or larger ring structures with unique functionalities.

Dehydrogenative Condensation: The reaction of 2-aminocyclohexanol (B3021766) with secondary alcohols in the presence of an iridium catalyst has been shown to produce tetrahydro-1H-indoles through an acceptorless dehydrogenative condensation (ADC) process. semanticscholar.org This sustainable method, which liberates only water and hydrogen gas, could be explored with "this compound" to generate novel heterocyclic compounds. semanticscholar.org

The exploration of these underutilized reactivity modes will undoubtedly expand the synthetic utility of the aminocyclohexanol framework, providing access to a wider range of complex molecules.

Integration with Machine Learning and AI for Reaction Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is a rapidly emerging field with the potential to revolutionize how chemical reactions are discovered and optimized. rsc.orgmdpi.com For a molecule like "this compound," AI and machine learning can be applied in several ways:

Predicting Stereoselectivity: Machine learning models are being developed to quantitatively predict the enantioselectivity of chemical reactions. arxiv.orgnih.govresearchgate.net These models can analyze the interactions between reactants, catalysts, and reaction conditions to forecast the stereochemical outcome, thereby reducing the need for extensive trial-and-error experimentation. arxiv.org

Reaction Optimization: AI-driven autonomous systems can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify optimal conditions with minimal human intervention. mdpi.comeurekalert.org This can lead to higher yields, improved selectivity, and more robust processes.

Retrosynthetic Planning: Computer-assisted synthesis planning tools, guided by machine learning algorithms, can propose novel and efficient synthetic routes to target molecules. nih.govrsc.org These tools can analyze vast reaction databases to identify the most promising disconnections and synthetic strategies. An experience-guided Monte Carlo tree search (EG-MCTS) has shown significant improvement in generating valid and efficient retrosynthetic routes. nih.gov

Catalyst Design: AI can be used to design new chiral catalysts by identifying key structural features that correlate with high catalytic activity and selectivity. numberanalytics.comresearchgate.net This data-driven approach can accelerate the development of next-generation catalysts for asymmetric synthesis.

The integration of these computational tools will undoubtedly accelerate the pace of research and development in the field of aminocyclohexanol chemistry.

Design of Next-Generation Chiral Catalysts and Ligands from Aminocyclohexanol Frameworks

The inherent chirality and bifunctional nature of "this compound" and its derivatives make them excellent scaffolds for the development of new chiral ligands and catalysts for asymmetric synthesis. rsc.orgnih.govresearchgate.net The trans-1,2-diaminocyclohexane scaffold, a related structure, is considered a "privileged scaffold" for ligand design due to its frequent use in successful asymmetric catalysts. nih.gov

Future research in this area will likely focus on:

Fine-Tuning Steric and Electronic Properties: By systematically modifying the substituents on the amino and hydroxyl groups, as well as on the cyclohexane ring, it is possible to create a library of ligands with a wide range of steric and electronic properties. core.ac.ukresearchgate.net This allows for the fine-tuning of the catalyst's performance for a specific reaction.

Exploration of Novel Metal Complexes: While traditional transition metals like rhodium, ruthenium, and palladium are commonly used in asymmetric catalysis, there is growing interest in exploring the catalytic potential of more earth-abundant and less toxic metals in combination with aminocyclohexanol-derived ligands. nih.gov

The design and synthesis of new chiral catalysts and ligands based on the "this compound" framework will continue to be a vibrant area of research, with the potential to enable the synthesis of a wide range of enantiomerically pure compounds for various applications.

A summary of research directions for next-generation chiral catalysts is presented in the table below.

| Research Direction | Key Objectives | Expected Outcomes |

| Ligand Library Synthesis | Create a diverse set of ligands with varied steric and electronic features. | Identification of optimal ligands for specific asymmetric transformations. |

| Catalyst Immobilization | Anchor chiral catalysts onto solid supports. | Improved catalyst recyclability and process sustainability. |

| Exploration of New Metal Complexes | Investigate the catalytic activity of earth-abundant metals. | Development of more cost-effective and environmentally friendly catalytic systems. |

| Mechanistic Studies | Elucidate the origin of stereoselectivity. | Rational design of more efficient and selective catalysts. |

Q & A

Q. What are the standard synthetic routes for 2-amino-1-ethylcyclohexan-1-OL, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclohexanone derivatives as precursors. For example:

- Reductive amination : Reacting 1-ethylcyclohexan-1-one with ammonia or ethylamine under hydrogenation conditions using catalysts like Pd/C or Raney Ni .

- Epoxide ring-opening : Treating 1-ethylcyclohexene oxide with aqueous ammonia at controlled pH (7–9) and temperature (50–80°C) to favor nucleophilic attack at the less substituted carbon .

Q. Optimization parameters :

- Temperature : Higher temperatures (>80°C) may lead to side reactions (e.g., dehydration).

- Catalyst loading : 5–10 wt% Pd/C improves yield by reducing reaction time.

- Solvent : Polar aprotic solvents (e.g., THF) enhance amine nucleophilicity.

Table 1 : Comparison of synthetic methods

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Reductive amination | 65–75 | >95% | Catalyst poisoning by NH₃ |

| Epoxide ring-opening | 70–85 | >90% | Competing hydrolysis pathways |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Distinct signals for NH₂ (δ 1.5–2.0 ppm, broad) and OH (δ 2.5–3.0 ppm). Ethyl group protons appear as a triplet (δ 1.1–1.3 ppm) .

- ¹³C NMR : Cyclohexane carbons (δ 20–35 ppm), C-OH (δ 70–75 ppm), and C-NH₂ (δ 50–55 ppm) .

- Mass spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 158.2 (calculated for C₈H₁₇NO).